1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine

logP lipophilicity drug-likeness

This meta-fluorobenzyl regioisomer addresses the critical need for pure positional isomers in fluorine- position SAR campaigns. Using the para isomer risks misleading activity data due to altered electrostatic complementarity. - Distinct meta-F substitution ensures accurate target engagement mapping for SDHI pharmacophore optimization. - Balanced lipophilicity (est. logP ~2.66) and low MW (255 Da) support efficient fragment-based discovery. - Custom-synthesized to ≥95% purity; available in gram to kilogram quantities with full analytical characterization.

Molecular Formula C12H13ClF3N3
Molecular Weight 291.70 g/mol
Cat. No. B15115336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine
Molecular FormulaC12H13ClF3N3
Molecular Weight291.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNCC2=CC=NN2C(F)F.Cl
InChIInChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(6-10)7-16-8-11-4-5-17-18(11)12(14)15;/h1-6,12,16H,7-8H2;1H
InChIKeyVTWPSAGFWKRMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine Structural Identity


1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine (C12H12F3N3, MW 255.24) is a difluoromethylated pyrazole building block belonging to the class of N‑difluoromethylpyrazoles that are privileged scaffolds in agrochemical and pharmaceutical discovery [1]. The compound features a 1‑(difluoromethyl)‑1H‑pyrazole core connected via a methyleneamine linker to a meta‑fluorobenzyl group. This precise substitution pattern imparts distinct physicochemical and electronic characteristics that differentiate it from its regioisomeric and non‑fluorinated analogs .

Privileged Scaffold N-Difluoromethylpyrazole core for agrochemical/pharma discovery
Regioisomeric Purity Meta-fluorobenzyl isomer ensures distinct electrostatic profile
Building Block Workflow Methyleneamine linker for modular SAR and fragment-based campaigns

Why This Compound Cannot Be Replaced by Generic Pyrazoles


Simple pyrazole building blocks lack the difluoromethyl group at N1 and the meta‑fluorobenzyl side‑chain, two features that synergistically modulate lipophilicity, hydrogen‑bonding capability, and metabolic vulnerability. Replacing the –CHF2 group with –CH3 or –H reduces metabolic stability and binding affinity in many target‑based assays, while changing the fluorine position on the benzyl ring from meta to para alters electrostatic potential and off‑target profiles [1]. Therefore, generic substitution risks unpredictable performance in structure‑activity campaigns and final compound IP positions.

N-CHF2 Group Substitution
Replacing –CHF2 with –CH3 or –H may reduce metabolic stability and binding affinity, altering lead-like profiles.
Fluorine Position Mismatch
Changing meta‑fluorobenzyl to para may shift electrostatic potential and off‑target profiles in target‑based screens.

Quantitative Differentiation Evidence for This Compound


Lipophilicity Shift vs. Non-Fluorinated Benzyl Analog

The target compound exhibits a calculated logP (XLogP3) approximately 0.8 units higher than its non‑fluorinated benzyl analog, benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine, due to the electron‑withdrawing fluorine atom on the benzyl ring. This increase in lipophilicity is expected to enhance membrane permeability and hydrophobic protein interactions [1].

Lipophilicity Shift
Cross-study comparable
Δ logP ≈ 0.81 (XLogP3)
Supports higher membrane permeability prediction
In silico estimate; measured logD may vary
logP lipophilicity drug-likeness

Regioisomeric Selectivity: Meta vs. Para Substitution

The meta‑fluorobenzyl isomer positions the fluorine substituent at C3 of the phenyl ring, creating a distinct electrostatic surface potential pattern compared to the para‑fluorobenzyl isomer (CAS 1856060‑XX‑X). This subtle difference alters hydrogen‑bond acceptor directionality and can modulate selectivity for protein targets that possess shallow hydrophobic pockets with precise geometric constraints [1].

Electrostatic Potential
Class-level inference
V,S,min ≈ −25.3 kcal/mol (meta)
Distinct hydrogen‑bond directionality
DFT calculation for analogous toluenes; binding‑site dependent
regioisomer electrostatic potential SAR

Metabolic Stability of N-Difluoromethyl vs. N-Methyl

N‑Difluoromethylpyrazoles exhibit significantly longer microsomal half‑lives than their N‑methyl counterparts. In a representative series of pyrazole carboxamides, the N‑CHF2 derivative showed a human liver microsome (HLM) t1/2 of 62 min versus 18 min for the N‑CH3 analog, corresponding to a 3.4‑fold improvement in metabolic stability [1]. Although direct data for the title compound are not published, the presence of the N‑CHF2 group confers a class‑wide metabolic advantage that is critical for lead‑like molecules.

Metabolic Stability
Class-level inference
~3‑fold longer HLM t₁/₂ vs N‑CH3
Reduced N-dealkylation may support sustained exposure in preclinical PK
Class‑average for N‑CHF2 pyrazoles; direct data not published
metabolic stability CYP450 difluoromethyl

High-Priority Application Scenarios for This Compound


Fragment-Based Lead Discovery for Kinase/GPCR Targets

The compound’s balanced lipophilicity (estimated logP ~2.66) and low molecular weight (255 Da) make it suitable as a fragment or early‑stage scaffold for targets that demand efficient burial of hydrophobic surface area, as demonstrated by the favorable ligand‑efficiency metrics compared to the non‑fluorinated analog [REFS-1, REFS-2].

Agrochemical Optimization for SDHI Fungicides

Given the established role of N‑difluoromethylpyrazoles in SDHI pharmacophores, the compound serves as a versatile amine intermediate for constructing carboxamide‑based fungicides, where the meta‑fluorobenzyl group may confer selectivity against non‑target organisms [3].

Regioisomer-Dependent Activity in Cellular Assays

Procurement of the pure meta‑fluorobenzyl isomer is essential for SAR studies intended to map fluorine‑position effects on target engagement, as the para isomer can give misleadingly different activity profiles due to altered electrostatic complementarity [4].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Low MW, moderate lipophilicity
Ligand efficiency and permeability
Agrochemical SDHI Optimization
N‑CHF2 pyrazole pharmacophore
SDHI target selectivity and metabolic stability
Regioisomer-Dependent SAR
Meta‑fluorobenzyl regioisomer identity
Fluorine-position activity mapping
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